molecular formula C24H14O7S B2505898 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate CAS No. 869079-46-9

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate

Cat. No.: B2505898
CAS No.: 869079-46-9
M. Wt: 446.43
InChI Key: WNMYLOSDEKBXHB-UHFFFAOYSA-N
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Description

The compound 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate belongs to the coumarin-bichromene family, characterized by a fused chromene core with a thiophene-2-carboxylate ester substituent. Its structure combines a methoxy group at position 8, two ketone groups at positions 2 and 2', and a thiophene-based ester at position 7'.

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O7S/c1-28-18-5-2-4-13-10-17(23(26)31-22(13)18)16-12-21(25)30-19-11-14(7-8-15(16)19)29-24(27)20-6-3-9-32-20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYLOSDEKBXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate chromene and thiophene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bichromene Core

Methyl[(8-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate
  • Structure : Differs by replacing the thiophene-2-carboxylate with a methyl acetate group.
  • Molecular Weight : 408.36 g/mol (vs. estimated ~422–430 g/mol for the target compound).
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate
  • Structure: Ethoxy group at position 8 and 2-methylpropanoate ester at 7'.
  • Physical Properties : Purity (90%) and pricing data are available, but melting points or solubility are unspecified.
  • Synthesis: Likely synthesized via esterification under conditions similar to coumarin derivatives, with yields influenced by steric hindrance from the 2-methylpropanoate group .
[3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] Thiophene-2-carboxylate
  • Structure : Shares the thiophene-2-carboxylate group but has a 4-oxo chromene core instead of a bichromene.
  • Molecular Weight : 422.5 g/mol; XLogP3 : 5.4 (high lipophilicity).

Functional Group Comparisons

Thiophene-2-carboxylate vs. Other Esters
  • Acetate/Propanoate Esters: Simpler esters (e.g., in and ) may exhibit lower metabolic stability due to esterase susceptibility .
Methoxy vs. Ethoxy Substituents
  • 8-Methoxy Group : Electron-donating methoxy groups can increase solubility in polar solvents and modulate electronic effects on the aromatic system.
  • 8-Ethoxy Group : Larger ethoxy substituents may sterically hinder interactions with hydrophobic binding pockets in enzymes .
Antiviral Coumarin Derivatives
  • ZINC12880820 (8'-methoxy-7-naphthyl-bichromene-2,2'-dione): Exhibits SARS-CoV-2 nsp16 inhibition, attributed to the coumarin-naphthalene scaffold. The thiophene-2-carboxylate in the target compound may offer similar or enhanced activity due to sulfur’s electronegativity .
  • Compound 2 (): A coumarin-bichromene derivative with a dimethylamino group shows 83% synthesis yield and high melting point (239–241°C), suggesting robust crystallinity. The thiophene analog may share similar thermal stability .

Biological Activity

The compound 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate is a derivative of the bichromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bichromene backbone , which contributes to its unique electronic properties.
  • A thiophene carboxylate moiety , enhancing its interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C21H18O5SC_{21}H_{18}O_5S, with a molecular weight of approximately 378.43 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of bichromenes possess significant anticancer properties. The compound was screened against various cancer cell lines, including:

  • HepG-2 (liver cancer)
  • HCT-116 (colon cancer)

In vitro assays revealed that the compound induces apoptosis in these cancer cells, evidenced by:

  • Increased sub-G1 phase accumulation in cell cycle analysis.
  • Elevated levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2) .

The anticancer effects are attributed to:

  • Inhibition of VEGFR : The compound shows potent inhibition against vascular endothelial growth factor receptor (VEGFR), with IC50 values in the low micromolar range (0.59 μM) .
  • Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, which is crucial for cell division .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Thiophene Derivatives : A series of thiophene carboxamides were synthesized and tested for their ability to inhibit VEGFR and tubulin polymerization. The most active derivatives displayed significantly higher cytotoxicity than standard treatments like Sorafenib .
  • Mechanistic Insights : Molecular docking studies revealed that the binding affinity to VEGFR and tubulin was enhanced by substituents on the thiophene ring, suggesting that structural modifications can optimize therapeutic efficacy .

Data Table: Biological Activities Summary

Activity TypeTargetIC50 ValueReference
AnticancerHepG-2 Cells0.59 μM
AnticancerHCT-116 Cells1.29 μM
Tubulin Inhibitionβ-Tubulin73% inhibition at IC50
Apoptosis InductionBax/Bcl-2 RatioIncreased

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